

# Chemical Identity and Core Properties

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## Compound of Interest

Compound Name: (R)-1-Iodopropan-2-ol

CAS No.: 847609-92-1

Cat. No.: B8734917

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**(R)-1-Iodopropan-2-ol** is a chiral iodinated alcohol that serves as a critical building block in advanced organic synthesis, particularly in the development of pharmaceutical agents. Its bifunctional nature, possessing both a reactive primary iodide and a chiral secondary alcohol, allows for highly specific and stereocontrolled transformations.

## Structure and Identification

The structural attributes of this compound are fundamental to its reactivity. The iodine atom, being an excellent leaving group, makes the C1 position highly susceptible to nucleophilic substitution.<sup>[1]</sup> The hydroxyl group at the C2 chiral center can direct or participate in reactions, enabling a high degree of stereochemical control.

Identifier	Value	Source
IUPAC Name	(2R)-1-iodopropan-2-ol	PubChem[2]
CAS Number	996-21-4 (for (R)-isomer)	PubChem[2]
Molecular Formula	C <sub>3</sub> H <sub>7</sub> IO	PubChem[3]
Molecular Weight	185.99 g/mol	PubChem[2][3]
InChIKey	PMHHCLXJMNLEIE-VOTSOKGWSA-N	PubChem
Canonical SMILES	CC(Cl)O	PubChem[2]

## Physicochemical Properties

The physical and chemical properties of **(R)-1-Iodopropan-2-ol** dictate its handling, storage, and reaction conditions. The data below represents computed values from reliable chemical databases.

Property	Value	Source
logP (Octanol/Water)	1.1	PubChem[3]
Topological Polar Surface Area	20.2 Å <sup>2</sup>	PubChem[3]
Hydrogen Bond Donors	1	PubChem[3]
Hydrogen Bond Acceptors	1	PubChem[3]
Rotatable Bond Count	1	PubChem[3]

## Synthesis of (R)-1-Iodopropan-2-ol: A Protocol Grounded in Regioselectivity

The synthesis of enantiomerically pure **(R)-1-Iodopropan-2-ol** is most effectively achieved through the regioselective ring-opening of a chiral epoxide, such as (R)-propylene oxide. This method is superior to alternatives like the Finkelstein reaction on a chiral chloropropanol because it establishes the desired stereochemistry and regiochemistry in a single, highly controlled step.[1]

### Rationale for Epoxide Ring-Opening

The choice of (R)-propylene oxide as the starting material directly installs the required (R) stereocenter. The subsequent ring-opening with an iodide nucleophile is designed to proceed with high regioselectivity. Under neutral or slightly acidic conditions, the iodide ion will preferentially attack the less sterically hindered carbon (C1), a cornerstone of epoxide chemistry, leading to the desired 1-iodo-2-ol product. This avoids the formation of the isomeric 2-iodopropan-1-ol.

### Detailed Experimental Protocol

This protocol is a representative method for the synthesis of **(R)-1-Iodopropan-2-ol**.

## Materials:

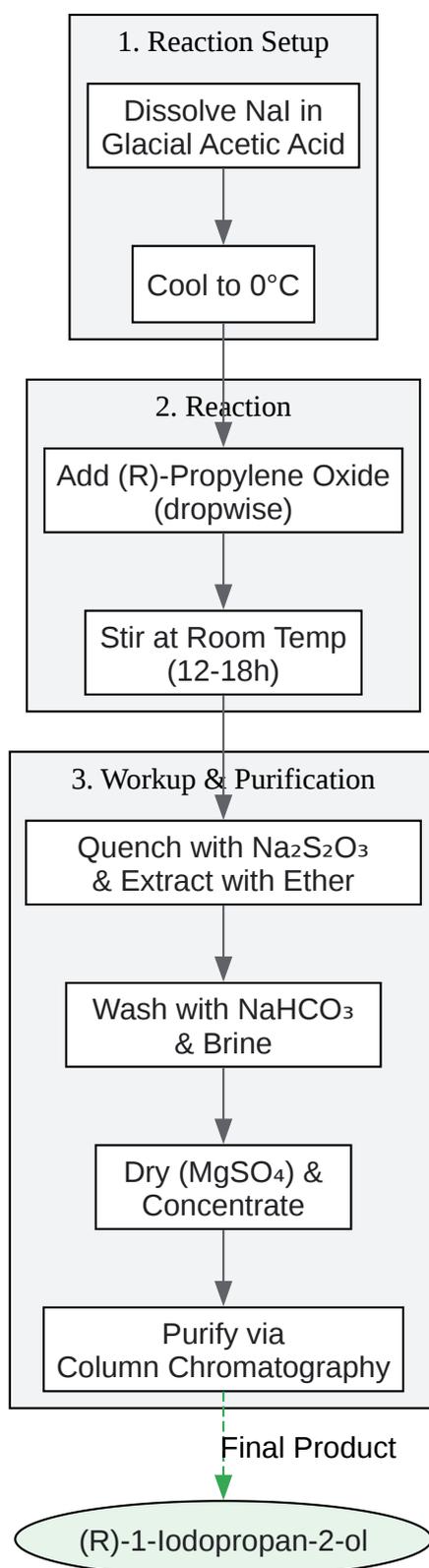
- (R)-Propylene oxide
- Sodium iodide (NaI)
- Acetic acid (glacial)
- Diethyl ether
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

## Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium iodide (1.2 equivalents) in glacial acetic acid. The acetic acid serves as both the solvent and a mild proton source to activate the epoxide.
- Addition of Epoxide: Cool the solution in an ice bath to  $0^\circ\text{C}$ . Add (R)-propylene oxide (1.0 equivalent) dropwise to the stirred solution over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether. Add saturated aqueous sodium thiosulfate solution to quench any remaining iodine (indicated by the disappearance of a yellow/brown color).

- Neutralization: Carefully wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid) and then with brine.
- Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield pure **(R)-1-Iodopropan-2-ol**.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **(R)-1-Iodopropan-2-ol**.

## Applications in Pharmaceutical Research and Development

The utility of **(R)-1-Iodopropan-2-ol** is most pronounced in its role as a versatile chiral synthon for constructing complex, biologically active molecules.

### A Key Building Block for Chiral Pharmaceuticals

This compound is instrumental in introducing the iodomethyl group adjacent to a chiral hydroxyl center. This structural motif is a precursor to various functionalities. For example, the iodide can be displaced by a wide range of nucleophiles (amines, azides, cyanides) to build out molecular complexity, while the hydroxyl group can be protected, oxidized, or used to direct subsequent stereoselective reactions. This dual functionality is highly valued in the synthesis of molecules where stereochemistry is critical for efficacy, such as certain antiviral or anticancer agents.[1]

### Precursor for Radiopharmaceuticals

A significant application of iodo-organic compounds is in the field of radiolabeling for medical imaging and therapy.[4] While stable iodine ( $^{127}\text{I}$ ) is present in **(R)-1-Iodopropan-2-ol**, the same synthetic routes can be adapted to incorporate radioactive isotopes of iodine (e.g.,  $^{123}\text{I}$ ,  $^{124}\text{I}$ ,  $^{125}\text{I}$ , or  $^{131}\text{I}$ ). By replacing the stable iodide with a radioiodide, **(R)-1-Iodopropan-2-ol** becomes a precursor for creating radiolabeled tracers. These tracers can be attached to larger targeting molecules (like peptides or antibodies) to visualize specific biological processes or to deliver a therapeutic dose of radiation directly to diseased cells, such as tumors.[4]

### Safety, Handling, and Storage

Due to its reactivity and potential toxicity, strict adherence to safety protocols is mandatory when handling **(R)-1-Iodopropan-2-ol**. The following information is aggregated from GHS classifications.[2]

### GHS Hazard Classification

Hazard Class	Statement	Pictogram
Acute Toxicity (Oral, Dermal, Inhalation)	H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.	pictogram
Skin Corrosion/Irritation	H315: Causes skin irritation.	pictogram
Eye Damage/Irritation	H319: Causes serious eye irritation.	pictogram
Specific Target Organ Toxicity	H335: May cause respiratory irritation.	pictogram
Flammability	H227: Combustible liquid.	None

## Prudent Handling and Personal Protective Equipment (PPE)

- Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5][6]
- Personal Protective Equipment:
  - Eye Protection: Chemical safety goggles and a face shield are required.[7]
  - Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
  - Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Ensure an emergency eyewash station and safety shower are readily accessible.[8]

## Storage and Stability

- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][9]
- Light Sensitivity: Iodo-organic compounds can be sensitive to light and may discolor over time.[5] It is advisable to store them in amber or opaque containers.

- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8][9]

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## Sources

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